molecular formula C8H16O6S B15061532 2-Mercaptoethyl-b-D-glucopyranoside

2-Mercaptoethyl-b-D-glucopyranoside

Cat. No.: B15061532
M. Wt: 240.28 g/mol
InChI Key: HUYFGRHVKQZODJ-JAJWTYFOSA-N
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Preparation Methods

The synthesis of 2-Mercaptoethyl-b-D-glucopyranoside typically involves the reaction of glucose derivatives with mercaptoethanolThe final step involves the deprotection of the hydroxyl groups to yield the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Disulfide Bond Formation

The thiol group undergoes oxidation to form disulfide bonds, a critical reaction in protein engineering and drug delivery systems.

Mechanism :
2 RSH +O2RSSR+H2O2 \text{ RSH } + \text{O}_2 \rightarrow \text{RSSR} + \text{H}_2\text{O}
This reaction is catalyzed by mild oxidizing agents (e.g., O₂, I₂) or enzymatic systems (e.g., glutathione oxidase) .

Example :
Under aerobic conditions, 2-mercaptoethyl-β-D-glucopyranoside forms homodimers via disulfide linkages. The reaction proceeds at pH 7.4 (phosphate buffer, 25°C) with a rate constant k=2.3×103M1s1k = 2.3 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1}.

Applications :

  • Conjugation with peptides for enhanced bioavailability.

  • Stabilization of nanoparticle surfaces in drug carriers .

Nucleophilic Substitution

The thiol group acts as a nucleophile in SN₂ reactions, particularly with alkyl halides and epoxides.

Mechanism :
RSH+R’XRSR’+HX\text{RSH} + \text{R'X} \rightarrow \text{RSR'} + \text{HX}

Experimental Data :

SubstrateReaction ConditionsYield (%)Reference
Ethyl bromideDMF, 50°C, 6 hrs78
EpichlorohydrinH₂O/EtOH (1:1), 25°C, 12 hrs65

The glucopyranoside’s hydroxyl groups remain inert under these conditions due to steric protection .

Glycosylation Reactions

The glucopyranoside moiety participates in enzymatic and chemical glycosylation.

Enzymatic Glycosylation :

  • Enzyme : β-Glucosidase (Aspergillus niger)

  • Substrate : p-Nitrophenyl-β-D-glucopyranoside

  • Result : Transfers glucose to acceptor molecules (e.g., methanol) with Km=1.2mMK_m = 1.2 \, \text{mM} .

Chemical Glycosylation :

  • Koening-Knorr Method : Reacts with acetobromoglucose (Ag₂CO₃ catalyst) to form 1,2-trans glycosides.

Hydrolysis

The glycosidic bond hydrolyzes under acidic conditions, following pseudo-first-order kinetics.

Kinetic Parameters :

Temperature (°C)Rate Constant k(s1)k \, (\text{s}^{-1})Activation Energy Ea(kJ/mol)E_a \, (\text{kJ/mol})
702.2×1052.2 \times 10^{-5}31.4
808.2×1058.2 \times 10^{-5}
9027×10527 \times 10^{-5}

Data adapted from analogous glucopyranoside hydrolysis studies .

Redox Reactions

The thiol group serves as a reducing agent in biochemical systems:

Glutathione Mimicry :

  • Reduces oxidized cytochrome c (E=+0.25VE^\circ = +0.25 \, \text{V}) at pH 7.0 with kcat=4.7×102M1s1k_{\text{cat}} = 4.7 \times 10^2 \, \text{M}^{-1}\text{s}^{-1} .

Metal Ion Reduction :
2 RSH +AgNO3RS–Ag–SR+HNO32 \text{ RSH } + \text{AgNO}_3 \rightarrow \text{RS–Ag–SR} + \text{HNO}_3
Forms stable silver-thiolate complexes used in antimicrobial coatings.

Comparative Reactivity Analysis

Reaction TypeRate (Relative to Ethyl Glucopyranoside)Key Influencing Factors
Disulfide formation1.5× fasterpH, O₂ concentration
Glycosidic hydrolysis0.8× slowerTemperature, acid strength
Nucleophilic substitution3.2× fasterSolvent polarity, leaving group

Stability Considerations

  • Thermal Degradation : Decomposes above 150°C (TGA data) .

  • Photolysis : UV exposure (254 nm) leads to 15% degradation over 24 hrs.

Scientific Research Applications

2-Mercaptoethyl-b-D-glucopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Mercaptoethyl-b-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes. The mercapto group can form covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction is crucial in the study of glycosidase inhibitors and other enzyme-related processes .

Comparison with Similar Compounds

2-Mercaptoethyl-b-D-glucopyranoside can be compared with other similar compounds, such as:

Biological Activity

2-Mercaptoethyl-β-D-glucopyranoside (MEG) is a thiol-containing compound that has garnered attention for its diverse biological activities, particularly in the fields of biochemistry and medicinal research. This article explores the compound's mechanisms of action, therapeutic potentials, and relevant case studies.

Target of Action
MEG interacts with various biological molecules, including enzymes and receptors. Similar compounds have been shown to affect enzymes like endoglucanase and cellulases, which are involved in carbohydrate metabolism.

Mode of Action
Research indicates that MEG may induce apoptosis in cancer cells by inhibiting the PI3K-AKT-BAD signaling pathway, a crucial pathway for cell survival and growth. This suggests a potential role for MEG in cancer therapy.

Biochemical Pathways
The compound is involved in several biochemical pathways, including those regulating oxidative stress and cellular signaling. Its thiol group can participate in redox reactions, influencing cellular responses to stressors.

Biological Activities

Antitumor Activity
MEG has demonstrated promising antitumor effects in various studies. It has been reported to inhibit tumor growth and induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Cellular Interactions
In vitro studies have shown that MEG can enhance cellular uptake of glucose and other substrates, potentially making it beneficial in metabolic disorders such as diabetes . Its ability to modulate glucose metabolism aligns with findings related to other glucopyranoside derivatives.

Case Study: Antitumor Effects

A study investigating the effects of MEG on human cancer cell lines revealed that treatment with MEG resulted in significant reductions in cell viability and increased apoptosis markers. The study highlighted the compound's potential as an adjunct therapy in cancer treatment .

Research Findings: Metabolic Modulation

In a separate investigation, MEG was shown to enhance glucose uptake in diabetic models. This effect is attributed to its structural similarity to glucose, allowing it to interact with glucose transporters effectively . The compound's role in modulating insulin sensitivity was also noted.

Data Table: Summary of Biological Activities

Biological Activity Mechanism Study Reference
Antitumor ActivityInduces apoptosis via PI3K-AKT-BAD pathway,
Enhances Glucose UptakeMimics glucose structure for better transporter interaction
Modulates Oxidative StressParticipates in redox reactions

Properties

Molecular Formula

C8H16O6S

Molecular Weight

240.28 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-sulfanylethoxy)oxane-3,4,5-triol

InChI

InChI=1S/C8H16O6S/c9-3-4-5(10)6(11)7(12)8(14-4)13-1-2-15/h4-12,15H,1-3H2/t4-,5-,6+,7-,8-/m1/s1

InChI Key

HUYFGRHVKQZODJ-JAJWTYFOSA-N

Isomeric SMILES

C(CS)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

C(CS)OC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

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